Orphenadrine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRGXJJSLMXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
341-69-5 (hydrochloride), 4682-36-4 (citrate) | |
| Record name | Orphenadrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023396 | |
| Record name | Orphenadrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
195 °C @ 12 ATM | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sparingly soluble in water, BITTER TASTE & PRACTICALLY NO ODOR; WHITE, CRYSTALLINE POWDER; SOL IN ACID SOLN /CITRATE/, SOL IN WATER, ALCOHOL, CHLOROFORM; SPARINGLY SOL IN ACETONE, BENZENE; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.00e-02 g/L | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
LIQUID | |
CAS No. |
83-98-7 | |
| Record name | (±)-Orphenadrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orphenadrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orphenadrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orphenadrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORPHENADRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL805O9OG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C, CRYSTALS; MP: 156-157 °C; PH OF AQ SOLN ABOUT 5.5 /HYDROCHLORIDE/, 156 - 157 °C | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Characterization and Molecular Mechanisms of Action of Orphenadrine
Central Anticholinergic Activity and Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Orphenadrine functions as a muscarinic acetylcholine receptor (mAChR) antagonist, exerting a predominantly central anticholinergic effect smpdb.cadrugbank.comncats.io. This activity is crucial for its role in managing conditions characterized by cholinergic system hyperactivity, such as parkinsonism. In Parkinson's disease, a deficiency in dopamine (B1211576) leads to an imbalance in the basal ganglia, increasing the stimulating effects of the cholinergic system, which manifests as tremor and rigidity. This compound counteracts this by blocking muscarinic receptors, thereby restoring a more physiological equilibrium smpdb.cadrugbank.com.
This compound demonstrates antagonism across multiple muscarinic acetylcholine receptor subtypes (M1-M5), indicating a nonselective binding profile smpdb.cawikipedia.orgcaymanchem.comnih.gov. Studies have quantified its affinity for these receptors, providing insight into its broad anticholinergic activity.
| Muscarinic Receptor Subtype | Binding Affinity (Ki or Kd) |
| M1 | 48 nM caymanchem.com |
| M2 | 213 nM caymanchem.com |
| M3 | 120 nM caymanchem.com |
| M4 | 170 nM caymanchem.com |
| M5 | 129 nM caymanchem.com |
In comparison to atropine, a well-established muscarinic antagonist, this compound exhibits approximately 58% of atropine's potency wikipedia.org. This broad antagonism contributes to its efficacy in treating muscle spasms and pain by relaxing skeletal muscles smpdb.cadrugbank.comncats.ionih.govtaylorandfrancis.com.
By antagonizing muscarinic acetylcholine receptors, this compound modulates cholinergic neurotransmission. In the context of Parkinson's disease, this modulation helps to alleviate motor symptoms like rigidity and tremor, which are exacerbated by excessive cholinergic activity due to dopamine deficiency smpdb.cadrugbank.com. Furthermore, its anticholinergic properties are believed to contribute to its muscle relaxant effects by interfering with nerve impulse transmission from the spinal cord to muscles nih.gov. Research suggests that cholinergic alterations are intrinsically linked to the motor and cognitive symptoms observed in Parkinson's disease, underscoring the relevance of this compound's anticholinergic mechanism researchgate.netconicet.gov.arnih.gov.
Histamine (B1213489) H1 Receptor Antagonism
This compound is classified as a first-generation antihistamine, specifically an ethanolamine (B43304) derivative, which antagonizes histamine at the H1 receptor smpdb.cancats.ioadooq.com. Histamine acting on H1 receptors plays a role in various physiological processes, including neurotransmission in the CNS, smooth muscle contraction, and increased vascular permeability smpdb.cawikipedia.org.
This compound shares structural similarities with diphenhydramine (B27), another prominent first-generation antihistamine smpdb.ca. First-generation antihistamines, in general, are characterized by a broader spectrum of receptor interactions beyond the H1 receptor, including significant antagonism of muscarinic acetylcholine receptors smpdb.cawikipedia.org. This lack of receptor selectivity distinguishes them from second-generation antihistamines, which are more selective for peripheral H1 receptors and consequently exhibit fewer central nervous system side effects smpdb.cawikipedia.org. This compound's profile as a "dirty drug" highlights its engagement with multiple receptor systems, including NMDA receptors, in addition to H1 and muscarinic receptors smpdb.caresearchgate.net.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
This compound also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor critical for excitatory neurotransmission in the brain smpdb.cadrugbank.comnih.govtaylorandfrancis.comadooq.comresearchgate.netnih.govbionity.comresearchgate.net. This antagonism occurs through binding to the phencyclidine (PCP) binding site within the NMDA receptor complex researchgate.netnih.gov. Research indicates that this compound exhibits uncompetitive antagonism at this site, with specific binding and functional data available from in vitro studies.
| Target Receptor | Binding Assay Type | Affinity Value (Ki or IC50) | Notes |
| NMDA Receptor (PCP site) | [3H]MK-801 binding | 6.0 ± 0.7 μM caymanchem.comadooq.comresearchgate.netnih.govmedchemexpress.com | Uncompetitive antagonist; 100x less potent than PCP researchgate.net |
| NMDA Receptor (channel) | Patch-clamp (steady-state currents) | 16.2 ± 1.6 μM caymanchem.comresearchgate.net | Voltage-dependent open channel block; fast kinetics |
Studies suggest that this compound's NMDA receptor antagonism contributes to its neuroprotective properties and its efficacy in certain pain models nih.govresearchgate.net. Compared to diphenhydramine, this compound may possess a slightly higher affinity for NMDA receptors, potentially contributing to differential pharmacological effects researchgate.net.
Compound Name Table:
Acetylcholine
Adenosine
Aspirin
Atropine
Benadryl
Benzhexol
Benztropine
Biperiden
Bornaprine
Brompheniramine
Caffeine
Carbinoxamine
Catapres
Cimetidine
Climastine
Clonidine
Clozapine
Cyproheptadine
Dimetane
Diphenhydramine
Disipal
Dopamine
Duloxetine
Etoposide
Gabapentin
Glutamate
GABA
Histamine
Hydroxyzine
Immethridine
Kainic acid
Ketamine
Lafutidine
Lioresal
Lodoxamide
Loratadine
Lovastatin
Mephenamin
Memantine
MK-801
Mizolastine
Nefopam
Neurontin
N-methyl-4-methyldiphenhydramine
Norflex
Norgesic
Olopatadine
this compound
this compound citrate (B86180)
this compound hydrochloride
PCP (Phencyclidine)
PD 102807
Pitolisant
Propranolol
Prazosin
Propidium (B1200493) iodide
Pyrilamine
Roxatidine Acetate Hydrochloride
Sertraline
Sodium
Trazodone
Triprolidine
Valproate
X-Otag
This compound is a multifaceted pharmacological agent, primarily recognized for its role as a centrally acting skeletal muscle relaxant and its anticholinergic properties. Its therapeutic utility extends to managing motor control deficits, particularly those associated with Parkinsonian syndromes, and it also exhibits effects on mood. This compound is considered a "dirty drug" due to its engagement with multiple biological targets, contributing to its diverse pharmacological profile. wikipedia.orgsmpdb.cancats.ioebi.ac.uk
Neurobiological and Neurophysiological Investigations of Orphenadrine
Mechanisms Underlying Skeletal Muscle Relaxant Effects
The muscle relaxant properties of orphenadrine are not a result of direct action on skeletal muscles, but rather stem from its influence on the central nervous system (CNS).
This compound's primary mechanism as a muscle relaxant is attributed to its central action. It is believed to exert its effects through atropine-like actions within the CNS nih.gov. The medulla oblongata, the lower part of the brainstem, serves as a crucial connection point between the brain and the spinal cord, managing vital autonomic functions mdpi.com. While the precise actions of this compound on specific cerebral motor centers and the medulla are not fully elucidated, its central anticholinergic effects are considered key to its function wikipedia.orgresearchgate.netsigmaaldrich.com. By blocking muscarinic acetylcholine (B1216132) receptors in the CNS, this compound influences the neural pathways that control muscle tone nih.gov.
It is critical to distinguish that this compound provides indirect relief of muscle spasm rather than inducing direct muscle relaxation nih.gov. Unlike peripherally acting muscle relaxants that may act at the neuromuscular junction, this compound's therapeutic effect originates from its centrally mediated interruption of pathological neuromuscular circuits. It does not produce a myoneural block or affect crossed extensor reflexes wikipedia.org. The relief from muscle spasm is a consequence of its influence on central neural pathways.
A significant aspect of this compound's mechanism involves its interference with the transmission of nerve impulses from the spinal cord to skeletal muscles wikipedia.orgnih.gov. This interference is thought to be a result of its anticholinergic properties, specifically the blockade of cholinergic receptors wikipedia.org. By modulating these neural signals at the spinal level, this compound helps to reduce muscle hypertonia. Studies have shown that this compound can reduce spastic hypertonia in patients with spinal cord injuries, suggesting a direct impact on spinal cord pathways nih.gov.
| Mechanism of Skeletal Muscle Relaxation | Description |
| Central Action | Believed to work by central atropine-like effects and blockade of muscarinic acetylcholine receptors in the CNS nih.govnih.gov. |
| Indirect Relief of Muscle Spasm | Does not act directly on muscles but rather on the central nervous system to alleviate spasms nih.govwikipedia.org. |
| Spinal Cord Interference | Appears to interfere with the transmission of nerve impulses from the spinal cord to the muscles wikipedia.orgnih.gov. |
Analgesic Mechanisms and Antinociceptive Effects
Beyond its muscle relaxant properties, this compound possesses analgesic effects that are mediated through distinct neurochemical pathways.
Research indicates that the antinociceptive effect of this compound may be partially mediated by the raphe-spinal serotonergic systems nih.gov. The descending serotonergic pathways, which originate in the brainstem and project down to the spinal cord, play a crucial role in modulating pain perception mdpi.com. Studies in animal models have shown that depletion of serotonin can significantly reduce the analgesic effect of this compound nih.gov. However, this compound does not appear to alter the concentration of 5-hydroxytryptamine (5-HT) or its metabolite in the frontal cortex or spinal cord, nor does it inhibit the reuptake of serotonin, noradrenaline, or dopamine (B1211576) in moderate concentrations nih.gov. This suggests that its interaction with the serotonergic system is likely indirect, possibly by modulating the activity of these descending pain-inhibitory pathways.
This compound's analgesic properties are also attributed to its actions as an N-methyl-D-aspartate (NMDA) receptor antagonist and a sodium channel blocker.
As an NMDA receptor antagonist, this compound inhibits the activity of this receptor, which is involved in the transmission of pain signals and the development of central sensitization, a key component of chronic pain nih.govuspharmacist.com. It has been shown to bind to the phencyclidine (PCP) binding site of the NMDA receptor and block open NMDA receptor channels in a voltage-dependent manner nih.govnih.gov. This action can help to reduce the hyperexcitability of neurons involved in pain pathways.
| Analgesic Mechanism | Specific Action | Key Findings |
| Serotonergic System Involvement | May be mediated in part via the raphe-spinal serotonergic systems nih.gov. | Depletion of serotonin reduces the antinociceptive effect of this compound in animal models nih.gov. |
| NMDA Receptor Antagonism | Inhibits the NMDA receptor by binding to the phencyclidine (PCP) site nih.govnih.gov. | Blocks open NMDA receptor channels in a voltage-dependent manner nih.gov. |
| Sodium Channel Blockade | Blocks voltage-gated sodium channels, particularly Nav1.7, Nav1.8, and Nav1.9 nih.govresearchgate.netsigmaaldrich.com. | Inhibition is concentration-, voltage-, and frequency-dependent nih.gov. |
Neuroprotective Properties
This compound exhibits significant neuroprotective properties, primarily through its action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This mechanism is crucial in preventing excitotoxic neurotoxicity, a process implicated in various neurodegenerative disorders.
Research has demonstrated this compound's efficacy in protecting against neurotoxicity induced by 3-nitropropionic acid (3-NPA). drugbank.comnih.gov 3-NPA is a mitochondrial toxin that causes neuronal damage by inhibiting succinate (B1194679) dehydrogenase, leading to energy depletion and subsequent excitotoxic processes involving the overactivation of NMDA receptors. drugbank.com
In both in vitro and in vivo studies, this compound has been shown to prevent the neuronal death caused by 3-NPA. drugbank.comnih.gov In vitro experiments using cultured rat cerebellar granule cells revealed that this compound protected these cells from 3-NPA-induced mortality in a concentration-dependent manner. drugbank.com The neuroprotective effect is attributed to this compound's ability to block NMDA receptors, thereby preventing the excessive influx of calcium that triggers the excitotoxic cascade. drugbank.com
In vivo studies in rats have corroborated these findings. Systemic administration of 3-NPA leads to significant striatal damage, mimicking some features of Huntington's disease. drugbank.com Pre-treatment with this compound was found to prevent this neuronal damage and reduce mortality in a dose-dependent fashion. drugbank.comnih.gov These findings suggest that this compound and similar drugs could be beneficial in treating neurodegenerative conditions where NMDA receptor-mediated excitotoxicity plays a role. drugbank.com
| Experimental Model | Toxin | Key Finding | Mechanism of Action |
|---|---|---|---|
| Cultured Rat Cerebellar Granule Cells | 3-Nitropropionic Acid (3-NPA) | Protected cells from 3-NPA-induced mortality. | NMDA receptor antagonism. |
The neuroprotective effects of this compound have also been evaluated by examining its impact on specific markers of neuronal damage, namely the 27 kDa heat-shock protein (HSP27) and the peripheral-type benzodiazepine receptor (PBR). drugbank.comnih.gov
HSP27 is an astroglial stress marker that is expressed in response to brain injury. drugbank.com Following the administration of 3-NPA in rats, a significant increase in HSP27 expression is observed, indicating neuronal stress and damage. drugbank.comnih.gov Treatment with this compound was shown to prevent this 3-NPA-induced increase in HSP27 expression, further supporting its neuroprotective role. drugbank.comnih.gov
PBR, which is concentrated in microglia, serves as an indirect marker of neuronal damage because its numbers increase in response to microgliosis, a reactive process that accompanies neuronal degeneration. drugbank.com Systemic administration of 3-NPA in rats caused a 170% increase in the binding of a PBR ligand, indicating significant microglial activation and neuronal injury. drugbank.comnih.gov Prior administration of this compound effectively prevented this increase in PBR binding, demonstrating its ability to mitigate the inflammatory response associated with neuronal damage. drugbank.comnih.gov
| Marker | Function | Effect of 3-NPA | Effect of this compound Pre-treatment |
|---|---|---|---|
| HSP27 | Astroglial stress marker | Increased expression | Prevented the increase in expression |
| PBR | Microglial marker for neuronal damage | 170% increase in binding | Prevented the increase in binding |
Effects on Basal Ganglia Neurotransmission
This compound's therapeutic effects in certain motor disorders are linked to its influence on the intricate balance of neurotransmitters within the basal ganglia, a group of subcortical nuclei crucial for motor control.
Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a dopamine deficiency in the striatum. drugbank.com This deficiency disrupts the delicate balance between the cholinergic and dopaminergic neurotransmitter systems in the basal ganglia, resulting in a relative overactivity of the cholinergic system. drugbank.com This imbalance is a key contributor to the motor symptoms of Parkinson's, such as tremor and rigidity.
This compound, as a centrally acting anticholinergic drug, helps to restore this physiological equilibrium. drugbank.com By blocking muscarinic acetylcholine receptors, it counteracts the heightened stimulating effects of the cholinergic system. drugbank.com This action helps to alleviate the motor symptoms of Parkinson's disease, particularly rigidity and tremor. drugbank.com
Neuroleptic (antipsychotic) medications can induce extrapyramidal side effects, which are motor disturbances that resemble the symptoms of Parkinson's disease. These effects arise from the blockade of dopamine receptors in the striatum by neuroleptic drugs.
This compound is effective in mitigating these neuroleptic-induced motor disturbances, particularly hyperkinesia. drugbank.com Its mechanism of action in this context is also rooted in its anticholinergic properties. By counteracting the increased cholinergic activity that results from dopamine receptor blockade, this compound helps to re-establish a more balanced neurotransmitter environment in the basal ganglia, thereby reducing the unwanted motor side effects of neuroleptic treatment. drugbank.com
Pharmacokinetics and Biotransformation Research
Absorption and Distribution Studies
Understanding how orphenadrine enters and moves through the body is fundamental to its clinical application.
This compound demonstrates favorable absorption following oral administration. Studies indicate that the compound is "almost completely absorbed" or "readily absorbed" from the gastrointestinal tract drugbank.comwikipedia.orgnih.govmims.compharmfair.comnafdac.gov.ngbionity.commedicines.org.uk. Following oral ingestion, absorption is generally rapid, with peak plasma concentrations typically achieved within approximately 10-60 minutes for combination products containing this compound mims.com. Some data suggests a bioavailability of around 90% wikipedia.orgbionity.com. Research using radiolabeled this compound citrate (B86180) indicated that it appeared to be equally available to tissues from both capsule and tablet dosage forms nih.gov.
Table 1: Plasma Protein Binding and Elimination Half-Life of this compound
| Parameter | Value | Source(s) |
| Plasma Protein Binding | ~95% | drugbank.comwikipedia.orgbionity.com |
| Elimination Half-Life | 13–20 hours | wikipedia.orgbionity.comnih.govresearchgate.netresearchgate.net |
Note: One study reported an elimination half-life of 25.8 ± 10.3 hours in healthy subjects researchgate.net.
This compound is recognized as a compound that can cross the blood-brain barrier (BBB) medchemexpress.combioscience.co.uk. Its ability to penetrate the central nervous system is crucial for its therapeutic effects in conditions like Parkinson's disease and drug-induced parkinsonism. As a first-generation antihistamine, it shares structural similarities with diphenhydramine (B27), a compound known to readily cross the BBB and cause sedation smpdb.ca. However, comparative analyses suggest that structural differences, such as an additional methyl group in this compound, may influence its interaction with BBB transporters, potentially leading to reduced brain distribution compared to diphenhydramine researchgate.net. Predictive models also indicate a slightly lower likelihood of BBB crossing for this compound compared to diphenhydramine researchgate.net.
Hepatic Metabolism and Metabolite Identification
The liver plays a central role in the biotransformation of this compound into various metabolites.
The primary site for the biotransformation of this compound is the liver drugbank.comnih.govpharmfair.comnih.gov. The compound undergoes extensive metabolism, with studies indicating that it is almost completely metabolized in the liver into at least eight different metabolites mims.commedicines.org.uk. The process involves hepatic metabolism, primarily through N-demethylation, facilitated by cytochrome P450 enzymes smolecule.com.
Following hepatic metabolism, this compound yields several metabolites, some of which retain pharmacological activity. The principal pharmacologically active metabolites identified are N-demethyl this compound and N,N-didemethyl this compound drugbank.comnih.govpharmfair.comnih.gov. These metabolites are formed through N-dealkylation and N-didesmethylation pathways, respectively researchgate.netsmolecule.comnih.gov. The metabolism also involves deamination and conjugation processes researchgate.net.
Clinical Efficacy and Therapeutic Applications: Research Findings
Efficacy in Musculoskeletal Conditions
Orphenadrine is a centrally acting agent recognized for its muscle relaxant properties. nih.gov Its efficacy in painful musculoskeletal conditions is attributed to its complex mechanism of action which includes anticholinergic, antihistaminic, and analgesic effects. nih.govracgp.org.au
Management of Acute Painful Musculoskeletal Conditions
This compound is utilized as an adjunctive therapy to rest and physical therapy for the relief of discomfort associated with acute, painful musculoskeletal issues. drugbank.com Human placebo-controlled studies have provided some support for the view that this compound acts as a mild analgesic in painful conditions that are associated with muscle spasm. nih.gov Research has demonstrated that the combination of this compound with paracetamol is more efficacious than a placebo and superior to paracetamol alone in treating pain. nih.govresearchgate.net
In a study involving Filipino patients with acute nonspecific moderate to severe musculoskeletal low back pain, a combination of this compound citrate (B86180) 35 mg and paracetamol 450 mg was found to be effective. medclinrese.org The median onset of pain relief was reported to be one hour after the initial dose. medclinrese.org
Table 1: Efficacy of this compound Citrate + Paracetamol in Acute Low Back Pain
| Metric | Baseline | Day 7 | p-value |
|---|---|---|---|
| Median VAS Score | 7 | 0 | <0.0001 |
| Median Physical Disability Score (RMDQ) | 9 | 0 (by Day 11) | Significant Decrease |
VAS = Visual Analogue Scale; RMDQ = Roland-Morris Disability Questionnaire. Data from a prospective, multi-center, open-label study. medclinrese.org
Research on Muscle Spasm and Hypertonia
This compound has been shown to be effective for painful muscle spasms when compared to a placebo. racgp.org.au Its mechanism is thought to involve interference with nerve impulse transmission from the spinal cord to skeletal muscles, promoting relaxation. racgp.org.au
A double-blind, placebo-controlled study investigated the effect of intravenous this compound citrate on spastic hypertonia in patients with spinal cord injuries. The study utilized the threshold of the flexion reflex as a neurophysiological marker for spastic hypertonia and clinical assessment via the Ashworth Spasticity Scale. nih.gov The results showed a statistically significant difference in favor of the active drug compared to placebo (p < 0.0001) in reducing spastic hypertonia. nih.gov In most patients, the reduction in abnormal flexion responses began 30 minutes after administration. nih.gov
Another pilot study assessed the efficacy of this compound in treating muscle cramps in patients with liver cirrhosis. nih.gov The results indicated a significant decrease in the frequency, duration, and pain intensity of muscle cramps after one month of treatment compared to baseline. nih.gov
Table 2: this compound Efficacy in Muscle Cramps (Liver Cirrhosis Patients)
| Parameter | Baseline (Mean ± SD) | After 1 Month (Mean ± SD) | p-value |
|---|---|---|---|
| Cramp (B10822548) Frequency (per week) | 12.53 ± 6.01 | 0.6 ± 0.74 | < 0.001 |
| Cramp Duration (minutes) | 1 | 0.1 | < 0.001 |
| Pain Score (out of 10) | 8 | 0 | < 0.001 |
Data from a randomized study comparing this compound to calcium carbonate. nih.gov
Studies on Low Back Pain and Neck Pain
The efficacy of this compound in low back pain may be related to its non-specific analgesic properties. nih.govclinicaltrials.gov However, research on its effectiveness, particularly as an add-on therapy, has yielded mixed results.
A key randomized, double-blind, placebo-controlled trial was conducted in two urban emergency departments to assess the benefit of adding this compound or methocarbamol (B1676395) to naproxen (B1676952) for acute, non-traumatic, non-radicular low back pain. nih.gov The primary outcome was the improvement in the Roland Morris Disability Questionnaire (RMDQ) score at one week. nih.govvitualis.com The study found that adding this compound to naproxen did not result in a clinically significant improvement in functional outcomes compared to naproxen plus a placebo. nih.govvitualis.com
Table 3: RMDQ Score Improvement at 1 Week for Acute Low Back Pain
| Treatment Group | Mean Improvement in RMDQ Score | 95% Confidence Interval |
|---|---|---|
| Naproxen + Placebo | 10.9 points | 8.9 to 12.9 |
| Naproxen + this compound | 9.4 points | 7.4 to 11.5 |
A minimal clinically important improvement is considered 5 points on the RMDQ. The difference between the this compound and placebo groups was not clinically significant. nih.govclinicaltrials.gov
Conversely, a systematic review suggested that the long-term use of muscle relaxants, including this compound, may be beneficial for patients with neck pain. medscape.com
Role in Parkinson's Disease Management
This compound is an anticholinergic drug that has historically been used to help with motor control in Parkinson's disease. wikipedia.org
Historical Context and Current Utility
Anticholinergic drugs like this compound, first synthesized in the 1940s, were a primary treatment for Parkinson's disease before the advent of amantadine and levodopa in the late 1960s. wikipedia.orgnih.gov Parkinson's disease involves an imbalance between cholinergic and dopaminergic neurotransmission in the basal ganglia due to a decrease in dopamine (B1211576). drugbank.com this compound's anticholinergic action helps to counteract the increased stimulation of the cholinergic system, thereby restoring a degree of physiological balance. drugbank.com
While it has been largely superseded by newer medications, this compound and other anticholinergics still have a role in alleviating motor function symptoms. wikipedia.org It is sometimes used for mild symptoms in the early stages of the disease or in combination with other Parkinson's therapies. michaeljfox.orgdavisphinneyfoundation.org
Improvement of Motor Function Symptoms (Rigidity, Tremor)
This compound has a favorable effect on the rigidity and tremor associated with Parkinson's disease and Parkinsonian syndromes. drugbank.com Anticholinergic medications are primarily used to block the neurochemical acetylcholine (B1216132), which can help reduce resting tremors. davisphinneyfoundation.org The effect of this compound on bradykinesia (slowness of movement) is considered to be somewhat less pronounced. drugbank.com
A 2003 Cochrane Review of anticholinergic drugs for Parkinson's disease identified a randomized, cross-over study of this compound versus placebo. wikipedia.org The review concluded that, as a class, these drugs are useful for improving motor function, appearing to help about 20% of people with the condition. wikipedia.org
Investigations in Other Therapeutic Areas
Treatment of Muscle Cramps in Cirrhotic Patients
This compound has been investigated as a promising and safe therapeutic agent for the treatment of muscle cramps, a common and distressing symptom for patients with liver cirrhosis. Clinical research highlights its efficacy in reducing the frequency, duration, and pain associated with these cramps.
A randomized, placebo-controlled study involving 124 cirrhotic patients who experienced muscle cramps at least three times a week demonstrated the significant therapeutic benefits of this compound. drugbank.com The study found that after one month of therapy, patients receiving this compound showed a marked improvement in the frequency and duration of muscle cramps, as well as a reduction in pain scores when compared to the placebo group. drugbank.com
Another pilot study further supports these findings. In this trial, patients with liver cirrhosis and frequent muscle cramps were randomized to receive either this compound or calcium carbonate for one month. ebi.ac.uk The results indicated that this compound was highly effective, showing a significant decrease in the frequency, severity, and duration of muscle cramps compared to both baseline and the calcium group. ebi.ac.ukmayoclinic.org Notably, the pain score in the this compound group improved from a mean of 8/10 at baseline to 0/10 after one month of treatment. ebi.ac.ukmayoclinic.org The positive effects of the treatment were observed to continue for two weeks even after the cessation of the drug. mayoclinic.org
| Study Parameter | Baseline (this compound Group) | After 1 Month of this compound Treatment | P-value |
|---|---|---|---|
| Frequency of Cramps (per week) | 12.53 ± 6.01 | 0.6 ± 0.74 | < 0.001 |
| Duration of Cramps (minutes) | 1 | 0.1 | < 0.001 |
| Pain Score (out of 10) | 8 | 0 | < 0.001 |
Research on Analgesic Adjuvant Properties
This compound has been evaluated for its role as an adjuvant analgesic, particularly in combination with non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics for the management of postoperative and musculoskeletal pain. Its central mechanism of action is thought to contribute to its pain-relieving effects. medlineplus.gov
Research has shown that the combination of this compound with paracetamol provides superior efficacy compared to paracetamol alone. nih.gov Animal studies have demonstrated that this compound possesses antinociceptive effects and can increase and prolong the antinociceptive properties of paracetamol. nih.gov
| Time Period | Placebo Group | Diclofenac (B195802) Only Group | Diclofenac-Orphenadrine Group |
|---|---|---|---|
| After 2 hours | 1.54 ± 0.57 mg | 1.56 ± 1.19 mg | 1.37 ± 0.78 mg |
| After 24 hours | 5.90 ± 2.90 mg | 5.73 ± 4.75 mg | 4.13 ± 2.57 mg |
The mechanisms behind this compound's analgesic adjuvant properties are believed to involve more than just its muscle relaxant effects. It acts as an antagonist on N-methyl-D-aspartate (NMDA) receptors and inhibits the norepinephrine (B1679862) re-uptake system, which may contribute to its efficacy in pain management. drugs.com Further research is considered necessary to fully determine the value of this compound as part of a multimodal approach to postoperative pain. drugs.comnih.gov
Potential in Alleviating Neuroleptic-Induced Syndromes
This compound has been utilized for its potential to alleviate extrapyramidal side effects, also known as drug-induced parkinsonism, which can arise from the use of neuroleptic (antipsychotic) medications. drugbank.comnih.gov These motor disturbances are thought to result from a dopamine deficiency in the striatum, which increases the stimulating effects of the cholinergic system. drugbank.com this compound's anticholinergic properties help to counteract this stimulation, thereby restoring a more balanced neurotransmission. drugbank.com
A double-blind, crossover study conducted on psychiatric inpatients on long-term major tranquilizers investigated the efficacy of this compound in managing signs of parkinsonism. The study found that 61% of the patients exhibited such signs. nih.gov Of the patients who developed drug-induced parkinsonism, a significant portion responded favorably to treatment with this compound.
| Patient Group | Number of Patients | Response |
|---|---|---|
| Total Patients with Parkinsonism | 40 | - |
| Favorable Response to this compound | 25 | 62.5% |
| More Marked Manifestations on this compound | 6 | 15% |
The findings from this research indicate that this compound can be an effective treatment for the extrapyramidal symptoms induced by neuroleptics in a majority of affected patients. nih.gov However, it is also noted that a small percentage of patients may experience a worsening of symptoms. nih.gov
Adverse Effects and Safety Profile: Research and Toxicological Considerations
Research on Abuse Potential and Toxicological Considerations
Research indicates that orphenadrine possesses a notable potential for abuse and dependence, primarily attributed to its euphoric effects, which have been reported to occur even at therapeutic doses medicinenet.comdrugs.comdrugs.com. Studies have documented instances of chronic abuse driven by these mood-elevating properties medicinenet.comdrugs.com. Furthermore, physical and psychological dependence have been observed with its use, and individuals with a prior history of substance use disorders may be at an elevated risk rexall.ca. The broader literature suggests that this compound, along with other anticholinergic agents, carries a clinically relevant abuse potential that warrants consideration oup.com.
Toxicological considerations are particularly relevant when examining this compound's abuse potential due to its significant toxicity in overdose scenarios. A retrospective study analyzing fatalities caused by anticholinergic drugs in Norway concluded that this compound was associated with a disproportionately high number of overdose deaths hpft.nhs.uk.
Table 1: Distribution of Anticholinergic Drugs in Fatal Overdose Cases (Norway, 1998)
| Drug Name | Number of Cases | Percentage of Total |
| This compound | 57 | 83% |
| Biperiden | 8 | 12% |
| Procyclidine | 3 | 4% |
| Trihexyphenidyl | 1 | 1% |
| Total Cases | 69 | 100% |
Data compiled from a retrospective study of Norwegian fatalities caused by anticholinergic drugs (1998) hpft.nhs.uk.
This compound exhibits pronounced toxicity in overdose, capable of inducing seizures and cardiac arrhythmias hpft.nhs.uknih.gov. The minimum lethal dose for adults is estimated to be between 2 to 3 grams, although the range of toxicity is highly variable and unpredictable drugs.comdrugs.com. Clinical toxicology and poison information units have reported an increase in presentations related to this compound ingestion in recent years, including deliberate self-poisonings, therapeutic errors, and accidental exposures tga.gov.au.
Experimental research has also explored this compound's potential for rewarding effects. A study using a conditioned place preference (CPP) model in rats investigated this compound's impact on morphine-induced CPP. While this compound alone did not induce a preference, its combination with morphine led to a significant decrease in CPP at a lower dose (20 mg/kg) and no significant effect at a higher dose (30 mg/kg) compared to morphine alone. This research suggested that the rewarding features or abuse potential of this compound warrant further investigation cerrahpasamedj.org. The drug's mechanism, involving muscarinic cholinoceptor blockade, N-methyl-D-aspartate (NMDA) receptor antagonism, and H1 receptor antagonism, may contribute to its complex pharmacological profile and potential for misuse cerrahpasamedj.org.
Compound Names Mentioned:
this compound
Trihexyphenidyl (Benzhexol)
Procyclidine
Biperiden
Morphine
Aspirin
Caffeine
Levodopa
Benztropine
Drug Interactions and Pharmacodynamic/pharmacokinetic Considerations
Interactions with Central Nervous System Depressants
The concomitant use of orphenadrine with other CNS depressants can lead to potentiated effects. unboundmedicine.com This category of interacting drugs is broad and includes alcohol, antihistamines, opioids, benzodiazepines, sedatives/hypnotics, and certain antidepressants. unboundmedicine.commayoclinic.orgclevelandclinic.org The interaction stems from the additive depressant effects on the central nervous system. mayoclinic.orgbyethost8.com
When this compound is combined with CNS depressants, there is a significant risk of synergistic effects, leading to profound sedation and, in severe cases, respiratory depression. medscape.comrxlist.com All sedative drugs suppress the central nervous system in a dose-dependent manner, which is typically accompanied by a reduction in the medullary respiratory center's responsiveness to carbon dioxide. wisc.edu The combination of this compound with substances like alcohol, opioids (such as benzhydrocodone), or benzodiazepines can dangerously enhance these effects, potentially resulting in coma or death. medscape.comrxlist.comdrugs.com This increased risk is a primary concern when considering the concurrent use of these medications. byethost8.comnih.gov
Cytochrome P450 Enzyme-Mediated Interactions
This compound's metabolism and its effect on the metabolism of other drugs are significantly influenced by the cytochrome P450 enzyme system. nih.govnih.gov It is known to be both an inhibitor and an inducer of certain CYP isozymes, leading to complex pharmacokinetic interactions. nih.govnih.gov
Research indicates that this compound can influence multiple CYP enzymes. In human liver microsomes, this compound has been shown to partially decrease the marker activities of CYP3A4 and CYP2C19. nih.gov While it is considered a substrate for CYP3A4, its inhibitory effects on this enzyme and CYP2C19 can alter the metabolism of other drugs that are substrates for these enzymes. nih.govdrugbank.com The clinical significance of these interactions depends on the specific co-administered drug and its therapeutic index. The function of CYP2C19 and CYP3A4 can be altered by various substances, potentially leading to changes in drug metabolism. mdpi.com
The inhibitory effects of this compound on CYP enzymes can have direct consequences for co-administered drugs. For example, the metabolism of the tricyclic antidepressant amitriptyline (B1667244) can be decreased when combined with this compound. drugbank.com This can lead to increased plasma concentrations of amitriptyline and a higher risk of its associated side effects. drugs.comdruginteractionchecker.com Similarly, the metabolism of the antineoplastic agent brigatinib (B606365) can be decreased when co-administered with this compound, potentially increasing its systemic exposure and the risk of toxicity. drugbank.com
Table 1: this compound Interactions with Cytochrome P450 Enzymes
| CYP Enzyme | Effect of this compound | Potential Clinical Consequence |
| CYP3A4 | Partial Inhibition / Substrate | Altered metabolism of CYP3A4 substrates. nih.govdrugbank.com |
| CYP2C19 | Partial Inhibition | Altered metabolism of CYP2C19 substrates. nih.gov |
| CYP2B6 | Strong Inhibition / Induction | Altered metabolism of CYP2B6 substrates. nih.govnih.gov |
| CYP2D6 | Strong Inhibition | Altered metabolism of CYP2D6 substrates. nih.gov |
| CYP2C9 | Strong Inhibition | Altered metabolism of CYP2C9 substrates. nih.gov |
| CYP1A2 | Partial Inhibition | Altered metabolism of CYP1A2 substrates. nih.gov |
| CYP2A6 | Partial Inhibition | Altered metabolism of CYP2A6 substrates. nih.gov |
Enhanced Antimuscarinic Effects with Other Anticholinergic Agents
As a compound with significant anticholinergic activity, this compound's concurrent use with other drugs possessing antimuscarinic properties can lead to an additive burden of anticholinergic side effects. wikipedia.orgbyethost8.com This can result in symptoms such as dry mouth, blurred vision, constipation, urinary retention, confusion, and tachycardia. unboundmedicine.comdrugs.comdrugs.com Caution is advised when combining this compound with agents like tricyclic antidepressants, certain antihistamines, and other antiparkinsonian drugs. nih.govmedscape.com
Table 2: Potential Additive Anticholinergic Effects
| Interacting Drug Class | Example | Potential Synergistic Effects |
| Tricyclic Antidepressants | Amitriptyline | Increased risk of dry mouth, blurred vision, constipation, urinary retention, confusion. drugs.comdrugs.com |
| Antihistamines (First-Generation) | Diphenhydramine (B27) | Enhanced sedation and anticholinergic symptoms. mayoclinic.org |
| Other Anticholinergic Agents | Benztropine | Additive anticholinergic adverse effects. medscape.com |
| Antispasmodics | Aclidinium | Enhanced anticholinergic effects. byethost8.com |
Pharmacodynamic Synergism (e.g., with Sodium Oxybate, Benzhydrocodone (B10817641)/Acetaminophen)
Pharmacodynamic synergism occurs when two drugs with similar pharmacological effects produce an enhanced or exaggerated response. This compound exhibits this with several CNS-active agents.
Concomitant use of this compound and sodium oxybate, a treatment for narcolepsy, may increase the central nervous system depressant activities of sodium oxybate. drugbank.comnih.gov Sodium oxybate itself can cause significant CNS depression, and this effect can be dangerously amplified by this compound. nih.gov
A particularly severe interaction exists between this compound and opioid analgesics like benzhydrocodone (often combined with acetaminophen). medscape.comrxlist.com The combination can result in profound sedation, respiratory depression, coma, and even death due to pharmacodynamic synergism. medscape.comdrugs.com The depressant effects of the opioid on the respiratory center are potentiated by the CNS depressant properties of this compound. goodrx.commayoclinic.org
Table 3: Examples of Pharmacodynamic Synergism with this compound
| Interacting Drug | Mechanism of Synergism | Potential Clinical Outcome |
| Sodium Oxybate | Additive CNS Depression | Enhanced sedation and respiratory depression. drugbank.com |
| Benzhydrocodone/Acetaminophen (B1664979) | Additive CNS and Respiratory Depression | Profound sedation, respiratory depression, coma, death. medscape.comdrugs.com |
Preclinical and in Vitro/in Vivo Research Methodologies
Cell-Based Assays
Cell-based assays have been instrumental in characterizing the pharmacological profile of orphenadrine, particularly its effects on ion channels and receptors.
Patch-clamp electrophysiology is a key technique used to study the effects of compounds on ion channels. Studies on this compound have utilized this method in various cell types.
In human embryonic kidney (HEK293) cells expressing different subtypes of human voltage-gated sodium channels, this compound has been shown to inhibit these channels in a manner that is dependent on concentration, voltage, and frequency. nih.govsigmaaldrich.com This suggests a potential mechanism for its analgesic effects. nih.govsigmaaldrich.com The potency of this compound in blocking the human skeletal muscle sodium channel (hNav1.4) has been directly correlated with its antimyotonic activity in vivo. nih.gov
Studies on cultured superior colliculus neurons have revealed that this compound acts as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govresearchgate.net It blocks open NMDA receptor channels with fast kinetics and in a strongly voltage-dependent manner. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for this effect was determined to be 16.2 ± 1.6 µM at a membrane potential of -70 mV. nih.govresearchgate.net
Interactive Table: Patch-Clamp Electrophysiology Findings for this compound
| Cell Type | Target | Key Finding | IC50 Value | Reference |
|---|---|---|---|---|
| Superior Colliculus Neurons | NMDA Receptor Channels | Blocks open channels with fast kinetics in a voltage-dependent manner. | 16.2 ± 1.6 µM (at -70 mV) | nih.govresearchgate.net |
| HEK293 Cells | Voltage-Gated Sodium Channels (various subtypes) | Inhibits channels in a concentration-, voltage-, and frequency-dependent manner. | Not specified in provided abstracts | nih.govsigmaaldrich.com |
| HEK293 Cells | Human Skeletal Muscle Sodium Channel (hNav1.4) | Potency of blockade correlates with in vivo antimyotonic activity. | Not specified in provided abstracts | nih.gov |
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In the case of this compound, these studies have corroborated the findings from electrophysiological experiments.
This compound has been shown to inhibit the binding of [3H]MK-801 to the phencyclidine (PCP) binding site of the NMDA receptor in homogenates of postmortem human frontal cortex. nih.govresearchgate.net The inhibition constant (Ki) for this interaction was found to be 6.0 ± 0.7 µM. nih.govresearchgate.net This demonstrates a direct interaction of this compound with a site within the NMDA receptor channel complex. nih.govresearchgate.net
Primary cultures of neurons provide a more complex system than cell lines to study the effects of compounds on neuronal function and viability.
In cultured rat cerebellar granule cells, this compound has demonstrated protective effects against neurotoxicity induced by 3-nitropropionic acid (3-NPA). nih.gov This neurotoxin is known to involve the excitotoxic activation of NMDA receptors in its mechanism of action. nih.gov this compound was found to protect these cells from 3-NPA-induced mortality, as assessed by both the neutral red viability assay and laser scanning cytometry using propidium (B1200493) iodide staining. nih.gov
In addition to the patch-clamp studies mentioned earlier, other in vitro research has further characterized the sodium channel blocking properties of this compound. These studies have shown that this compound's affinity for both resting and inactivated sodium channels is higher than that of some other known sodium channel blockers. nih.gov The significant block of Nav1.7, Nav1.8, and Nav1.9 channels at clinically relevant concentrations suggests that this is a key component of its analgesic efficacy. nih.gov Furthermore, site-directed mutagenesis studies have indicated that this compound binds to the same receptor site as local anesthetics. nih.govsigmaaldrich.com
Animal Models of Disease and Toxicity
Animal models are crucial for understanding the in vivo effects of a compound and its potential therapeutic applications.
The 3-nitropropionic acid (3-NPA) model is used to induce striatal damage that mimics some aspects of Huntington's disease. nih.gov In a rat model of 3-NPA-induced neurotoxicity, this compound has been shown to provide protection against neuronal damage. nih.gov
Systemic administration of 3-NPA in rats leads to striatal damage, general incoordination, drowsiness, and weakness. nih.gov Pre-treatment with this compound was found to reduce the mortality rate associated with 3-NPA administration in a dose-dependent manner. nih.gov
Interactive Table: Effect of this compound Pre-treatment on 3-NPA Induced Mortality in Rats
| Treatment Group | Mortality Rate | Reference |
|---|---|---|
| 3-NPA | 40% | nih.gov |
| 3-NPA + this compound (10 mg/kg) | 40% | nih.gov |
| 3-NPA + this compound (20 mg/kg) | 30% | nih.gov |
| 3-NPA + this compound (30 mg/kg) | 10% | nih.gov |
This in vivo study, combined with the in vitro findings in cerebellar granule cells, suggests that the neuroprotective effects of this compound against 3-NPA are linked to its properties as an NMDA receptor antagonist. nih.gov
Pain Models (e.g., Neuropathic Pain, Capsaicin (B1668287) Hyperalgesia)
Preclinical research has utilized various models to investigate the analgesic properties of this compound. One key area of focus has been its efficacy in models of hyperalgesia, which is a heightened sensitivity to pain.
A significant human pain model used to study this compound's effects involves the induction of neurogenic inflammation and hyperalgesia through the topical application of capsaicin. nih.govnih.gov In a randomized, double-blind, placebo-controlled, crossover study, hyperalgesia was induced on the skin of healthy volunteers using a 1% capsaicin solution. The subsequent pain response to CO2 laser pulses was measured by recording laser somatosensory evoked potentials (LSEPs). nih.gov This technique allows for the differentiation between peripheral (N1-component) and central/spinal (P2-component) pain processing. nih.gov
In this model, intravenous administration of this compound citrate (B86180) resulted in a significant reduction in both the central and peripheral components of the pain response when compared to placebo. nih.gov Notably, the effect on the central P2-component was highly significant and more pronounced than its effect on the peripheral component. nih.gov This suggests that this compound's analgesic and anti-hyperalgesic effects in this model are predominantly mediated by central nervous system mechanisms. nih.govnih.gov The analgesic effect was observed to be rapid, beginning during the infusion and lasting beyond the four-hour observation period. nih.gov
Further studies using this model compared the efficacy of this compound alone, diclofenac (B195802) alone, and a fixed-dose combination of both. nih.gov While all active treatments reduced the central P2-component of the LSEP, the effect was statistically significant for this compound and the combination, but not for diclofenac alone. nih.gov This again highlights the central analgesic action of this compound. The combination therapy showed superior efficacy to the individual components, suggesting an additive effect based on their different mechanisms of action. nih.gov
Models of Myotonia Congenita
This compound has been evaluated for its potential antimyotonic activity in a preclinical rat model of myotonia congenita. nih.govnih.gov This model induces myotonia, a condition characterized by muscle hyperexcitability and delayed relaxation after contraction, through the administration of anthracen-9-carboxylic acid (9-AC), a blocker of muscle chloride channels. nih.gov The severity of myotonia in the animal model is quantified by measuring the time of the righting reflex (TRR), where a prolonged TRR indicates a more severe myotonic state. nih.gov
In this validated rat model, this compound demonstrated potent antimyotonic effects when administered orally. nih.govnih.gov Its efficacy was compared to other sodium channel blockers, including the first-line antimyotonic drug, mexiletine. The results showed that this compound possessed greater potency than mexiletine. nih.gov
The effective dose for 50% of the maximal effect (ED50) was determined for several compounds, providing a quantitative measure of their potency.
| Compound | Antimyotonic Potency (ED50) in Rat Model |
|---|---|
| Riluzole | ~0.1 mg/kg |
| Lubeluzole | ~0.1 mg/kg |
| This compound | ~1 mg/kg |
| Flecainide | ~1 mg/kg |
| Mexiletine | ~5 mg/kg |
| Carbamazepine | ~5 mg/kg |
| Propafenone | ~5 mg/kg |
This table illustrates the comparative potency of this compound and other sodium channel blockers in a preclinical rat model of myotonia congenita. Data sourced from Experimental Neurology. nih.gov
The study concluded that the antimyotonic activity of the tested drugs in the in vivo rat model correlated well with their potency in blocking human skeletal muscle sodium channels (hNav1.4) in vitro. nih.govnih.gov These findings suggest that this compound could be a promising alternative for the treatment of human myotonia. nih.gov
Studies on Anesthesia Indices (e.g., with Propofol (B549288), Thiopental)
The influence of this compound as a pretreatment on the anesthetic properties of propofol and thiopental (B1682321) has been investigated in preclinical studies using mice. fao.orgrdd.edu.iqresearchgate.net These studies measured key anesthesia indices: the latency to the onset of anesthesia, the duration of anesthesia, and the recovery time. fao.org
In one such study, mice were pretreated with this compound (10 mg/kg and 20 mg/kg, intraperitoneally) before being anesthetized with propofol (100 mg/kg), thiopental (50 mg/kg), or a combination of both. fao.orgrdd.edu.iq The results consistently showed that this compound pretreatment had a significant, dose-dependent effect on the anesthesia indices for all three anesthetic protocols. fao.org
Specifically, this compound pretreatment:
Decreased the latency to the onset of anesthesia: The time taken for the anesthetic to take effect was shorter in the this compound-pretreated groups compared to the control groups. fao.orgrdd.edu.iq
Increased the duration of anesthesia: The period of effective anesthesia was significantly prolonged in the mice that received this compound before the anesthetic agent. fao.orgrdd.edu.iq
These findings suggest a synergistic interaction between this compound and both propofol and thiopental, potentially allowing for a reduction in the required dose of the primary anesthetic agent. rdd.edu.iq The mechanism for this interaction may be related to this compound's multiple pharmacological actions, including its NMDA receptor antagonism. rdd.edu.iq
| Anesthetic Agent | This compound Pretreatment Dose | Effect on Latency to Onset | Effect on Duration of Anesthesia |
|---|---|---|---|
| Propofol (100 mg/kg) | 10 mg/kg & 20 mg/kg | Dose-dependent decrease | Dose-dependent increase |
| Thiopental (50 mg/kg) | 10 mg/kg & 20 mg/kg | Dose-dependent decrease | Dose-dependent increase |
| Propofol + Thiopental | 10 mg/kg & 20 mg/kg | Dose-dependent decrease | Dose-dependent increase |
This table summarizes the effects of this compound pretreatment on anesthesia indices in mice when used with Propofol and Thiopental. Data sourced from the Iraqi Journal of Veterinary Sciences. fao.orgrdd.edu.iq
Biomarker Research in Preclinical Studies (e.g., HSP27, PBR as neuronal damage markers)
This compound's neuroprotective potential has been explored in preclinical models of neurotoxicity, with research focusing on its effects on specific biomarkers of neuronal damage. nih.gov A key study investigated this compound's ability to protect against neurotoxicity induced by 3-nitropropionic acid (3-NPA), an irreversible inhibitor of the mitochondrial enzyme succinate (B1194679) dehydrogenase, which serves as an experimental model for Huntington's disease. nih.gov
In this research, two indirect markers of neuronal damage were utilized:
Peripheral-type Benzodiazepine Receptor (PBR): Measured by the binding of [3H]-PK 11195, PBR density increases in areas of microglial activation, which is a hallmark of neuroinflammation and neuronal injury. nih.gov
27 kD Heat-Shock Protein (HSP27): This protein is expressed in activated astroglia in response to brain damage and cellular stress, serving as a marker for the astroglial stress response. nih.gov
Systemic administration of 3-NPA to rats for three days resulted in a significant increase in both [3H]-PK 11195 binding in the striatum (a 170% increase) and the expression of HSP27, indicating substantial neuronal damage and associated glial activation. nih.gov
Pre-administration of this compound demonstrated a neuroprotective effect against this 3-NPA-induced toxicity. The study found that this compound prevented the 3-NPA-induced increase in both PBR binding and HSP27 expression. nih.gov This protective effect was dose-dependent, with a dose of 30 mg/kg per day being effective, while lower doses (10 and 20 mg/kg) were not. nih.gov
These findings indicate that this compound can mitigate neuronal damage in this excitotoxicity model. The prevention of the upregulation of these biomarkers suggests that this compound's neuroprotective action involves the attenuation of both microglial and astroglial activation that occurs in response to the neurotoxic insult. nih.gov The study proposed that the NMDA receptor antagonist properties of this compound likely contribute to this protective effect. nih.gov
Comparative Studies of Orphenadrine
Comparison with Other Skeletal Muscle Relaxants
Efficacy and Adverse Effect Profiles
Comparative studies suggest that Orphenadrine is effective for painful muscle spasms when compared to placebo racgp.org.au. However, its efficacy relative to other skeletal muscle relaxants (SMRs) and its superiority over NSAIDs in certain conditions have been subjects of investigation. A systematic review indicated that while this compound, along with cyclobenzaprine (B1214914), carisoprodol, and tizanidine (B1208945), demonstrates fair evidence of efficacy compared to placebo in patients with musculoskeletal conditions, there is insufficient evidence to definitively determine the relative efficacy or safety among these SMRs ohsu.edunih.govresearchgate.net.
One notable analysis of randomized studies in patients with acute nonradicular low back pain (LBP) assessed the improvement in the Roland-Morris Disability Questionnaire (RMDQ) scores for various SMRs, including this compound, when administered alongside a nonsteroidal anti-inflammatory drug (NSAID) nih.gov. The study found that the mean improvement in RMDQ scores for this compound was 9.5 (95% CI 7.4-11.5). This result was not statistically significantly different from placebo (10.5) or other SMRs such as baclofen (B1667701) (10.6), metaxalone (B1676338) (10.3), tizanidine (11.5), diazepam (11.1), methocarbamol (B1676395) (8.1), and cyclobenzaprine (10.1) nih.gov. This suggests that in the context of concurrent NSAID use for acute LBP, this compound did not demonstrate a statistically superior efficacy compared to placebo or other commonly used SMRs in this particular study nih.gov.
Furthermore, research indicates that combining SMRs like this compound with NSAIDs, such as naproxen (B1676952), for acute LBP has not yielded increased efficacy in pain relief or functional improvement compared to NSAID monotherapy frontierspartnerships.org. Clinical guidelines often position NSAIDs as first-line agents for acute LBP, with skeletal muscle relaxants considered as alternative treatment options, as SMRs have shown to be better than placebo but not more effective than NSAIDs for acute back pain aafp.org.
Table 1: Comparative Efficacy of Skeletal Muscle Relaxants in Acute Low Back Pain (Improvement in RMDQ Scores)
| Medication | Mean Improvement in RMDQ | 95% Confidence Interval |
| Placebo | 10.5 | 9.5 - 11.5 |
| Baclofen | 10.6 | 8.6 - 12.7 |
| Metaxalone | 10.3 | 8.1 - 12.4 |
| Tizanidine | 11.5 | 9.5 - 13.4 |
| Diazepam | 11.1 | 9.0 - 13.2 |
| This compound | 9.5 | 7.4 - 11.5 |
| Methocarbamol | 8.1 | 6.1 - 10.1 |
| Cyclobenzaprine | 10.1 | 8.3 - 12.0 |
Note: All patients in the study received a nonsteroidal anti-inflammatory drug nih.gov. Between-group differences were not statistically significant.
While detailed adverse effect profiles are excluded from this discussion, it is noted that this compound possesses sedative properties, and patients may report more drowsiness and sedation with this compound compared to some other muscle relaxants like methocarbamol droracle.ai.
Differentiation of Mechanisms of Action (e.g., benzodiazepines)
This compound's mechanism of action is multifaceted and not fully elucidated, but it is understood to involve several pathways distinct from benzodiazepines. This compound exhibits antihistamine effects by acting as an H1 histamine (B1213489) receptor antagonist racgp.org.ausmpdb.ca. It also possesses anticholinergic properties, blocking muscarinic acetylcholine (B1216132) receptors in the central nervous system (CNS) racgp.org.ausmpdb.ca. Additionally, this compound antagonizes N-methyl-D-aspartate (NMDA) receptors, which may influence nerve impulse transmission to skeletal muscles, thereby promoting relaxation racgp.org.ausmpdb.ca. Furthermore, it appears to affect descending serotonergic projections in the spinal cord, potentially contributing to an antinociceptive effect racgp.org.au. This compound also interacts with HERG potassium channels and voltage-gated sodium channels (Nav1.7, Nav1.8, Nav1.9), and acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor smpdb.ca.
In contrast, benzodiazepines, such as diazepam, exert their muscle relaxant effects primarily by acting as positive allosteric modulators of GABA-A receptors drugbank.comanesth-pain-med.org. They enhance GABA-mediated neurotransmission, leading to increased presynaptic inhibition at both spinal and supra-spinal sites racgp.org.au. This mechanism of action, targeting the GABAergic system, differentiates benzodiazepines from this compound's broader receptor interactions racgp.org.ausmpdb.cadrugbank.com.
Comparison with Other Anticholinergic Drugs (e.g., Procyclidine, Trihexyphenidyl)
This compound shares anticholinergic properties with drugs like Procyclidine and Trihexyphenidyl, and these agents are sometimes considered for conditions such as parkinsonian symptoms and drug-induced extrapyramidal reactions ontosight.aiderbyshiremedicinesmanagement.nhs.uk. Anticholinergic drugs are believed to work by counteracting an imbalance of neurotransmitters in the brain, particularly dopamine and acetylcholine, which occurs in Parkinson's disease nih.gov. While anticholinergics can improve motor symptoms like tremor and rigidity in Parkinson's disease, they are also associated with adverse mental effects nih.gov.
Comparative Efficacy with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Acetaminophen (B1664979)
When managing musculoskeletal pain and spasms, NSAIDs such as ibuprofen (B1674241) and naproxen are generally considered first-line treatments, often demonstrating greater efficacy for pain relief than acetaminophen frontierspartnerships.orgdroracle.ai. Acetaminophen has not been recommended for low back pain in clinical guidelines due to studies showing its ineffectiveness compared to placebo frontierspartnerships.org. NSAIDs work by reducing inflammation and pain directly at the site of injury, whereas skeletal muscle relaxants are thought to act primarily on the CNS droracle.ai.
Emerging Research and Future Directions
Elucidation of Remaining Unknown Mechanisms of Action
Orphenadrine's therapeutic effects are largely attributed to its anticholinergic, antihistaminic, and N-methyl-D-aspartate (NMDA) receptor antagonist activities. bionity.comdrugbank.comsmpdb.ca However, the precise way these actions translate to analgesia and muscle relaxation is not fully defined, suggesting that other mechanisms may be at play. nih.govhealthline.com The drug is often referred to as a "dirty drug" because it acts on multiple pathways and receptors in the central nervous system. wikipedia.orgsmpdb.ca
Research into Novel Therapeutic Applications
Beyond its established use for musculoskeletal pain, researchers are exploring new therapeutic avenues for this compound. wikipedia.orgmedlineplus.gov
Depression: Early preliminary studies have investigated this compound's potential in treating depression, noting a euphoric action as a side effect in some patients. nih.govpsychiatryonline.org A pilot study examined the use of high doses of this compound in depressed patients, observing rapid and positive results in some cases, particularly in those with melancholic features. reddit.com These findings, though preliminary, suggest a potential for repurposing the drug, warranting further controlled studies. psychiatryonline.org
Neuropathic Pain: Due to its NMDA receptor antagonism and potential effects on sodium channels, there is interest in this compound's utility for neuropathic pain states, which are often resistant to standard analgesics. bionity.comtga.gov.au
Muscle Cramps in Cirrhosis: A pilot study has shown this compound to be a promising, safe, and effective drug for treating muscle cramps in patients with liver cirrhosis, a condition that can significantly impact quality of life. nih.gov
Table 1: Investigational Therapeutic Areas for this compound
| Investigational Area | Proposed Mechanism of Action | Key Findings from Preliminary Research |
|---|---|---|
| Depression | Mood-elevating effects, potential influence on dopaminergic/cholinergic balance. drugbank.comsmpdb.ca | Early studies noted euphoric side effects; a pilot study showed rapid, positive results in some depressed patients. psychiatryonline.orgreddit.com |
| Neuropathic Pain | NMDA receptor antagonism, sodium channel blockade. bionity.comtga.gov.au | The mechanism suggests potential efficacy, though clinical trial data is limited. |
| Muscle Cramps (in Liver Cirrhosis) | Central muscle relaxant effects. smpdb.ca | A pilot study found significant decreases in cramp (B10822548) frequency, duration, and pain scores. nih.gov |
Development of this compound Analogs with Improved Selectivity or Safety
This compound is a methylated derivative of diphenhydramine (B27). wikipedia.orgbionity.com The development of analogs focuses on modifying its structure to enhance its affinity for specific targets while minimizing off-target effects. The goal is to create new chemical entities with improved selectivity for the receptors responsible for its therapeutic actions, potentially leading to a better safety profile. Research into the structure-activity relationship of this compound and its derivatives is crucial for designing compounds that retain the desired analgesic and muscle relaxant properties without the prominent anticholinergic side effects.
Advanced Pharmacokinetic and Pharmacodynamic Modeling
The metabolic fate of this compound is not yet fully determined, though it is known to be almost completely metabolized in the liver into at least eight metabolites. drugs.commedsafe.govt.nz Two of its metabolites, N-demethyl this compound and N,N-didemethyl this compound, are pharmacologically active. drugbank.comnih.gov
Advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling offers a way to better understand and predict the drug's behavior in the body. Population PK models can help identify sources of variability in drug response among patients, while physiologically based pharmacokinetic (PBPK) models can simulate drug concentrations in various tissues. These models are essential tools for optimizing therapeutic strategies and form a basis for personalized medicine approaches.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value / Description | Source(s) |
|---|---|---|
| Bioavailability | Readily absorbed after oral administration; ~90% | wikipedia.orgdrugs.com |
| Protein Binding | 95% | wikipedia.orgdrugbank.com |
| Metabolism | Almost completely metabolized in the liver via demethylation. | drugbank.comdrugs.com |
| Half-life | 13–20 hours | wikipedia.orgdrugbank.com |
| Excretion | Primarily in the urine as metabolites. | medsafe.govt.nz |
Longitudinal Studies on Long-Term Safety and Efficacy
While this compound has been in clinical use for many years, the safety and effectiveness of its continuous long-term use have not been definitively established. nih.govdrugs.commedsafe.govt.nz Most recommendations limit its use to short-term applications for acute conditions. healthline.comnih.gov
Recent systematic reviews have begun to assess the evidence for the long-term use of muscle relaxants, including this compound. nih.govmedscape.com One 2024 review found that long-term use of this compound was associated with improved cramp frequency in patients with painful cramps or spasticity. nih.gov However, the same review noted a lack of benefit in other chronic pain conditions when compared to other treatments. nih.gov Future longitudinal studies are necessary to provide clearer data on the risk-benefit profile of chronic this compound therapy. Such studies would involve periodic monitoring of blood, urine, and liver function to ensure patient safety over extended periods. medsafe.govt.nz
Personalized Medicine Approaches Based on this compound's Pharmacogenomics
Pharmacogenomics is the study of how genes affect a person's response to drugs. For this compound, this research primarily focuses on the cytochrome P450 (CYP) family of enzymes, which are crucial for its metabolism. nih.gov
This compound is known to be a potent inhibitor of CYP2D6 and also inhibits CYP2B6. nih.govsemanticscholar.orgwikipedia.org It also affects, to a lesser extent, CYP1A2, CYP2A6, CYP3A4, and CYP2C19. nih.govsemanticscholar.org Genetic variations (polymorphisms) in these enzymes can lead to significant differences in how individuals metabolize this compound. This can alter the drug's efficacy and the risk of adverse effects.
Future research in this area will likely involve identifying specific genetic markers that predict patient response to this compound. This could lead to personalized dosing strategies, where genetic testing helps determine the most appropriate and safe therapeutic regimen for an individual, maximizing benefits while minimizing risks.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Diphenhydramine |
| Acetaminophen (B1664979) (Paracetamol) |
| N-demethyl this compound |
| N,N-didemethyl this compound |
| Atropine |
Q & A
Q. What standard analytical techniques are recommended for quantifying Orphenadrine citrate in pharmaceutical formulations?
Methodological Answer:
- Use reversed-phase HPLC-UV with a mobile phase of acetonitrile and buffer (40:60) at 225 nm. System suitability criteria include resolution ≥1.2 between this compound and related compounds, tailing factor ≤2.0, and RSD ≤2.0% for peak reproducibility. Calibration curves should cover 80–120% of the target concentration, validated per USP guidelines .
- For purity assessment, employ synthetic mixtures to validate recovery rates (93–107%) and ensure compliance with pharmacopeial standards .
Q. What in vitro models are suitable for studying this compound's neuropharmacological mechanisms?
Methodological Answer:
- Use human liver microsomes to assess CYP2B6 and CYP2D6 inhibition (marker activity reductions of 45–97% and 80–90%, respectively). For NMDA receptor antagonism, employ radioligand binding assays with [³H]MK-801 in cortical neuron preparations .
- Validate results using two-way ANOVA followed by Student’s t-test for dose-response comparisons .
Q. How can researchers address spectral overlap in multi-component formulations containing this compound?
Methodological Answer:
- Apply ratio subtraction or extended ratio subtraction methods to resolve overlapping UV spectra of this compound with paracetamol or caffeine. Validate using synthetic mixtures and calculate recovery rates (e.g., 98–102% accuracy) .
- Cross-validate results with HPLC-MS/MS for impurity detection (e.g., p-aminophenol in nephrotoxic studies) .
Advanced Research Questions
Q. What chemometric approaches optimize simultaneous determination of this compound in complex matrices?
Methodological Answer:
- Implement partial least squares (PLS) or principal component regression (PCR) with latent variable optimization. Use PRESS and RMSEP metrics to compare predictive power across datasets. For example, PLS achieves <2% RMSEP for this compound-paracetamol mixtures .
- Validate models using 8+ synthetic mixtures and ensure spectral preprocessing (e.g., mean centering) to minimize noise .
Q. How should researchers design studies to evaluate this compound's neuroprotective effects against glutamate toxicity?
Methodological Answer:
- Use primary cortical neuron cultures exposed to L-glutamate (100 µM) with this compound pre-treatment (10–100 µM). Quantify cell viability via MTT assay and NMDA receptor antagonism via [³H]MK-801 displacement (IC₅₀ ~30 µM) .
- Include veratridine/saxitoxin controls to isolate sodium channel effects and confirm specificity using mutant pore residue models (e.g., Y652/F656 mutations) .
Q. What statistical frameworks are critical for analyzing contradictory data on this compound's CYP inhibition profiles?
Methodological Answer:
- Apply mixed-effects models to account for inter-individual variability in microsomal studies. Use Cohen’s d to quantify effect sizes (e.g., CYP2B6 inhibition: d = 1.2–2.5 in cDNA-expressed systems) .
- Address contradictions via sensitivity analysis, stratifying data by enzyme isoform and substrate specificity .
Methodological Considerations
Q. How can researchers validate this compound's anticholinergic activity in Parkinson’s disease models?
Methodological Answer:
- Use 6-OHDA-lesioned rats with rotational behavior assays. Administer this compound (100 mg/kg BID) and compare motor improvements to amantadine controls. Monitor anticholinergic side effects (e.g., salivary secretion assays) .
- Apply non-linear regression to derive ED₅₀ values and assess significance via repeated-measures ANOVA .
Q. What protocols ensure ethical rigor in human pharmacokinetic studies of this compound?
Methodological Answer:
- Adopt PICO framework: Population (healthy adults), Intervention (single 100 mg dose), Comparison (placebo), Outcome (Cmax, Tmax, AUC). Use FINER criteria to ensure feasibility and relevance .
- Include IRB-approved informed consent and safety monitoring for anticholinergic adverse events (e.g., dry mouth, tachycardia) .
Data Interpretation and Reporting
Q. How should conflicting results on this compound's sodium channel modulation be reconciled?
Methodological Answer:
- Conduct meta-analysis with random-effects models to pool data from voltage-clamp assays. Stratify by tissue type (e.g., cardiac vs. neuronal sodium channels) and report heterogeneity via I² statistics .
- Use funnel plots to assess publication bias and sensitivity analysis to exclude outlier studies .
Q. What are best practices for reporting this compound research in compliance with journal guidelines?
Methodological Answer:
- Follow Beilstein Journal of Organic Chemistry standards: Limit main text to 5 key compounds, with extended data in supplementary files. Reference original sources for known compounds and provide full synthetic details for novel analogs .
- Use Vancouver citation style and avoid abbreviations in figures/tables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
